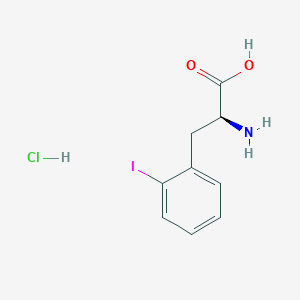
Tert-butyl 2-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxyazetidine-1-carboxylate is a four-membered nitrogen-containing heterocyclic compound. The term “BOC” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. These compounds are valuable in medicinal chemistry, organic synthesis, and as building blocks for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-hydroxyazetidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of N-BOC azetidine with an appropriate oxidizing agent. For instance, the starting material (N-BOC azetidin-3-ylidene)acetate can be obtained from (N-BOC)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include azetidinones, amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-hydroxyazetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound is explored for its potential in drug discovery and development, particularly in the synthesis of peptidomimetics and other therapeutic agents.
Mechanism of Action
The mechanism of action of Tert-butyl 2-hydroxyazetidine-1-carboxylate involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl 2-hydroxyazetidine-1-carboxylate include:
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
N-BOC azetidine: A precursor to this compound and used in similar applications.
Azetidinones: Four-membered lactams with significant biological activity.
Uniqueness
This compound is unique due to its combination of the BOC protecting group and the azetidine ring, which imparts specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl 2-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h6,10H,4-5H2,1-3H3 |
InChI Key |
YRRKTNRXKPWPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Hydroxy-4-methoxy-9-methyl-3-(3-methyl-butyryl)-7H-6,12-dioxa-dibenzo[a,d]cycloocten-5-one](/img/structure/B8496464.png)



![7-Fluoro-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8496497.png)


silane](/img/structure/B8496525.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine hydrochloride](/img/structure/B8496530.png)

![4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B8496534.png)


